
4-(3-(Éthoxyméthyl)pyrrolidin-1-yl)pipéridine
Vue d'ensemble
Description
“4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine” is a chemical compound with the molecular formula C12H24N2O and a molecular weight of 212.33 g/mol. It belongs to the class of compounds known as piperidines, which are characterized by a five-membered ring structure .
Molecular Structure Analysis
The molecular structure of “4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine” consists of a piperidine ring attached to a pyrrolidine ring via an ethoxymethyl group. The piperidine ring is a six-membered ring with one nitrogen atom, while the pyrrolidine ring is a five-membered ring also containing one nitrogen atom .Chemical Reactions Analysis
While specific chemical reactions involving “4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine” are not detailed in the literature, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines .Applications De Recherche Scientifique
Synthèse de composés biologiquement actifs
Le cycle pyrrolidine, un composant central du composé en question, est largement utilisé en chimie médicinale pour créer de nouveaux composés biologiquement actifs. En raison de sa sp3-hybridation, il permet une exploration efficace de l’espace pharmacophore et contribue de manière significative à la stéréochimie des molécules . Cette structure cyclique non plane améliore la couverture tridimensionnelle, ce qui est crucial pour l’interaction avec les cibles biologiques.
Développement de ligands de petites molécules
Ce composé sert de réactif dans la synthèse de ligands de petites molécules pour les protéines de liaison de la méthyl-lysine. Ces protéines jouent un rôle dans la régulation de l’expression des gènes, et leur ciblage peut conduire à de nouvelles stratégies thérapeutiques pour des maladies comme le cancer .
Recherche sur le cancer
Des chercheurs ont utilisé ce composé pour développer de petites molécules capables de restaurer l’expression de l’E-cadhérine et de réduire l’invasion dans les cellules de carcinome colorectal. L’E-cadhérine est une protéine qui aide les cellules à se coller, et sa perte est souvent associée à une augmentation de l’invasivité des cellules cancéreuses .
Inhibition de la kinase 1 de type polo
Le composé a été utilisé dans la création d’inhibiteurs sélectifs de la kinase 1 de type polo (Plk1). La Plk1 est une enzyme qui joue un rôle clé dans la division cellulaire, et son inhibition est une approche prometteuse pour arrêter la croissance des cellules cancéreuses .
Traitement des maladies métaboliques
Il a également été utilisé dans la synthèse de molécules qui affectent les niveaux de glucose plasmatique. De telles molécules ont des applications potentielles dans le traitement des maladies métaboliques comme le diabète en régulant les niveaux de sucre dans le sang .
Neuropharmacologie
En neuropharmacologie, le composé a été étudié pour le développement d’antagonistes du récepteur de la vasopressine 1b. Ces récepteurs sont impliqués dans les troubles liés au stress et les comportements sociaux, ce qui en fait une cible pour le développement de médicaments psychiatriques .
Applications anti-inflammatoires
Le composé est un précurseur dans la synthèse d’inhibiteurs de l’IKKβ. L’IKKβ est une enzyme impliquée dans la réponse inflammatoire, et son inhibition peut conduire au développement de nouveaux médicaments anti-inflammatoires .
Synthèse stéréosélective
En raison de la stéréogénicité des carbones dans le cycle pyrrolidine, le composé peut être utilisé pour obtenir différents profils biologiques des candidats médicaments. Ceci est particulièrement important dans la conception de médicaments énantiosélectifs, où l’orientation spatiale des substituants peut conduire à différents modes de liaison aux protéines .
Mécanisme D'action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . These compounds have been shown to have different biological profiles, which can be influenced by the different stereoisomers and the spatial orientation of substituents .
Analyse Biochimique
Biochemical Properties
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This compound has been shown to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents .
Cellular Effects
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine influences various types of cells and cellular processes. It affects cell function by interacting with cell signaling pathways, altering gene expression, and impacting cellular metabolism. The compound’s interaction with specific proteins can lead to changes in cell signaling, which in turn affects cellular responses and functions . Additionally, it has been observed to modulate gene expression, thereby influencing the production of proteins that are crucial for cellular metabolism and overall cell health .
Molecular Mechanism
The molecular mechanism of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to bind selectively to certain proteins, influencing their activity . This binding can result in the inhibition or activation of enzymes, thereby modulating biochemical pathways within the cell. Furthermore, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or improving cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . The compound’s metabolism can affect metabolic flux and the levels of specific metabolites within the cell. By modulating the activity of certain enzymes, the compound can influence the overall metabolic state of the cell, leading to changes in energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
The transport and distribution of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as its presence in specific tissues or organelles may enhance or diminish its biological activity .
Subcellular Localization
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine exhibits specific subcellular localization, which can influence its activity and function . Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and for exerting its effects on cellular processes .
Propriétés
IUPAC Name |
4-[3-(ethoxymethyl)pyrrolidin-1-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-2-15-10-11-5-8-14(9-11)12-3-6-13-7-4-12/h11-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEWGMSQRYSZFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chloropropan-1-one](/img/structure/B1476750.png)
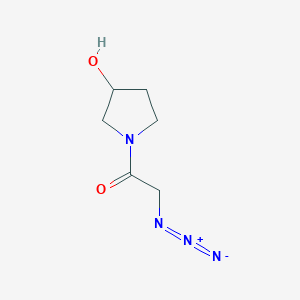

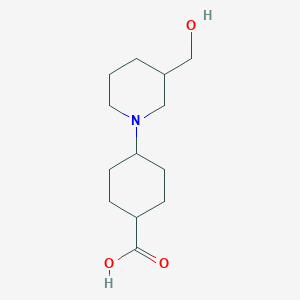
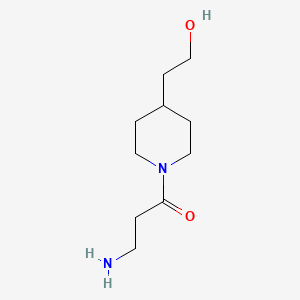

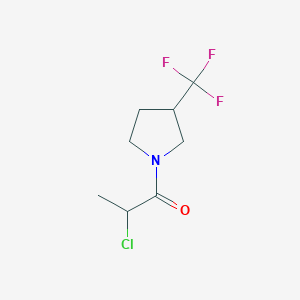
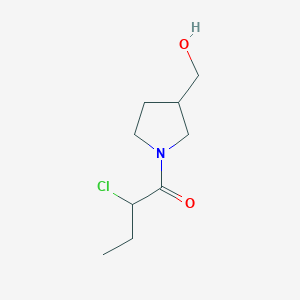
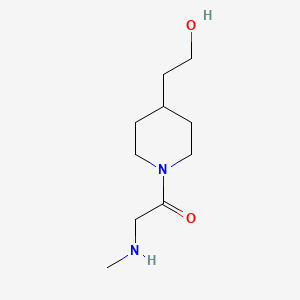

![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid](/img/structure/B1476768.png)
